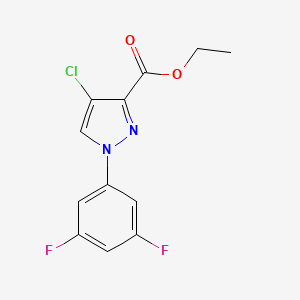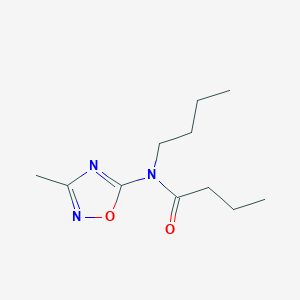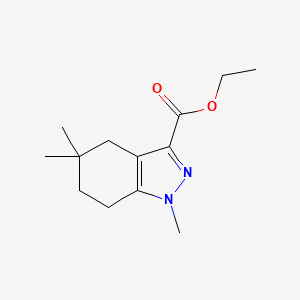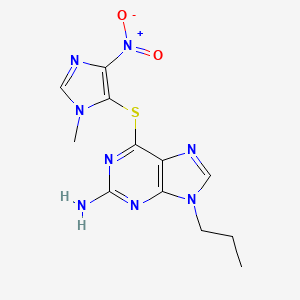
Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-difluorophenyl group, a chloro group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,5-difluorophenylhydrazine with ethyl 4-chloroacetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-chloro-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both chloro and difluorophenyl groups, which impart distinct chemical properties and potential biological activities. The combination of these substituents makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H9ClF2N2O2 |
|---|---|
Peso molecular |
286.66 g/mol |
Nombre IUPAC |
ethyl 4-chloro-1-(3,5-difluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-2-19-12(18)11-10(13)6-17(16-11)9-4-7(14)3-8(15)5-9/h3-6H,2H2,1H3 |
Clave InChI |
HLYSPNBMUFDUPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1Cl)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/no-structure.png)






